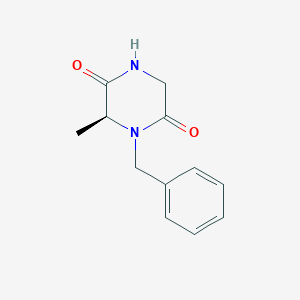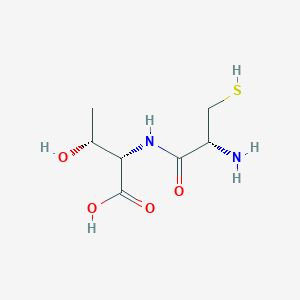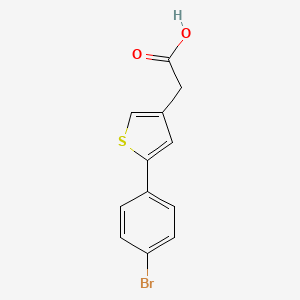
3-Thiopheneacetic acid, 5-(4-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiopheneacetic acid, 5-(4-bromophenyl)- is an organic compound with the molecular formula C12H9BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromophenyl group attached to the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiopheneacetic acid, 5-(4-bromophenyl)- typically involves the bromination of thiophene derivatives followed by acetic acid substitution. One common method includes the reaction of 3-thiopheneacetic acid with bromine in the presence of a catalyst to introduce the bromophenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted thiophene derivatives
Aplicaciones Científicas De Investigación
3-Thiopheneacetic acid, 5-(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 3-thiopheneacetic acid, 5-(4-bromophenyl)- involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thiophene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in biological systems .
Comparación Con Compuestos Similares
Thiophene-3-acetic acid: Another thiophene derivative with similar structural features but lacking the bromophenyl group.
Thiophene-2-acetic acid: An isomer of thiophene-3-acetic acid with the acetic acid group attached at a different position on the thiophene ring.
Uniqueness: 3-Thiopheneacetic acid, 5-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials .
Propiedades
Número CAS |
177540-87-3 |
|---|---|
Fórmula molecular |
C12H9BrO2S |
Peso molecular |
297.17 g/mol |
Nombre IUPAC |
2-[5-(4-bromophenyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C12H9BrO2S/c13-10-3-1-9(2-4-10)11-5-8(7-16-11)6-12(14)15/h1-5,7H,6H2,(H,14,15) |
Clave InChI |
YZBMEWUWIDBYSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CS2)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


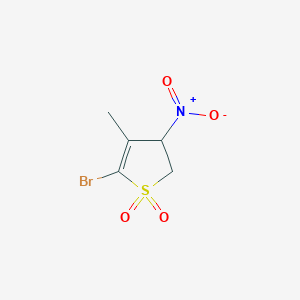
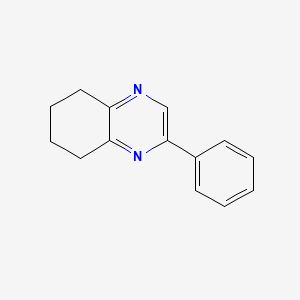
![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)

![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
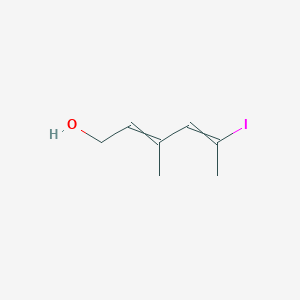
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
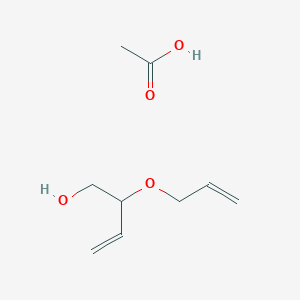

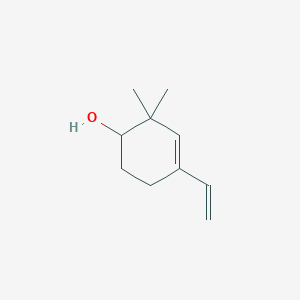
![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
